molecular formula C22H24N4O4S B14971781 4-methoxy-3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B14971781
M. Wt: 440.5 g/mol
InChI Key: ADUHTDFSLOMHKX-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

The synthesis of 4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the core sulfonamide structure. The synthetic route often includes:

    Formation of the sulfonamide core: This is achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the methoxy and methyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the morpholinyl-pyridazinyl moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the morpholinyl-pyridazinyl group to the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research is ongoing into its potential use as an antibiotic or anticancer agent, given its sulfonamide structure.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the context of its potential use as an antibiotic, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE include other sulfonamides such as:

    Sulfamethoxazole: Commonly used as an antibiotic.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

What sets 4-METHOXY-3-METHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE apart is its unique structure, which may confer different biological activities and chemical properties compared to these more commonly known sulfonamides.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

4-methoxy-3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N4O4S/c1-16-14-19(6-8-21(16)29-2)31(27,28)25-18-5-3-4-17(15-18)20-7-9-22(24-23-20)26-10-12-30-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3

InChI Key

ADUHTDFSLOMHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

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